6β-Methylprednisolone hemisuccinate is a synthetic derivative of methylprednisolone, a well-known corticosteroid used for its anti-inflammatory and immunosuppressive properties. This compound is classified under glucocorticoids, which are steroid hormones that play a crucial role in various physiological processes, including the regulation of inflammation and immune responses.
The compound is synthesized from methylprednisolone through a chemical reaction involving succinic anhydride. The synthesis process typically employs various solvents and alkaline catalysts to enhance yield and purity.
6β-Methylprednisolone hemisuccinate falls under the category of synthetic glucocorticoids. These compounds are characterized by their ability to modulate immune responses and inflammation, making them valuable in treating conditions such as allergies, arthritis, and asthma.
The synthesis of 6β-Methylprednisolone hemisuccinate involves an esterification reaction between methylprednisolone and succinic anhydride. This process can be outlined in several key steps:
The yield of this synthesis can exceed 115%, with product purity often greater than 99%. This high efficiency is attributed to the optimized reaction conditions, including temperature control and solvent choice .
The molecular formula for 6β-Methylprednisolone hemisuccinate is . The structure features a steroid backbone characteristic of glucocorticoids, with a hemisuccinate moiety attached at the 21-position.
The primary reaction involved in the synthesis of 6β-Methylprednisolone hemisuccinate is the esterification of methylprednisolone with succinic anhydride:
This reaction illustrates how the hydroxyl groups on methylprednisolone react with the anhydride to form an ester linkage.
The use of non-protonic solvents aids in maintaining a stable pH environment during the reaction, which is crucial for achieving high yields and product purity .
6β-Methylprednisolone hemisuccinate exerts its effects primarily through its interaction with glucocorticoid receptors within cells. Upon binding, this complex translocates into the nucleus where it influences gene expression related to inflammation and immune response.
6β-Methylprednisolone hemisuccinate is primarily used in pharmaceutical formulations aimed at treating various inflammatory conditions. Its applications include:
The systematic IUPAC name for this compound is 4-[(11β,17-Dihydroxy-6β-methyl-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid, reflecting its pregnane skeleton and functional groups [5]. Its molecular formula is C₂₆H₃₄O₈, with a molecular weight of 474.55 g/mol [3] [9]. The core structure retains the Δ¹,⁴-diene-3,20-dione configuration characteristic of glucocorticoids, with hydroxyl groups at C11β and C17.
The defining structural feature is the β-orientation of the C6 methyl group, contrasting with the therapeutic α-configuration in methylprednisolone (6α-methylprednisolone) [5] [10]. This stereochemical difference arises during synthesis and significantly alters molecular interactions. The hemisuccinate moiety is esterified at the C21 position, introducing a carboxylic acid terminus that enhances water solubility.
Table 1: Nomenclature and Identifiers
Category | Identifier |
---|---|
IUPAC Name | 4-[(11β,17-Dihydroxy-6β-methyl-3,20-dioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid |
Synonyms | Methylprednisolone Hydrogen Succinate EP Impurity F; 6β-Methylprednisolone Hemisuccinate [3] [5] |
CAS Registry Number | 2376134-25-5 |
Molecular Formula | C₂₆H₃₄O₈ |
Molecular Weight | 474.55 g/mol |
Predicted physicochemical properties include:
Methylprednisolone was first synthesized in 1957 as a structural analog of prednisolone, featuring a 6α-methyl group to enhance glucocorticoid potency and reduce mineralocorticoid effects [6]. The development of its hemisuccinate ester (methylprednisolone sodium succinate) followed in 1959 to enable parenteral administration [7]. During manufacturing and stability testing, 6β-methylprednisolone hemisuccinate was identified as a process-related impurity arising from epimerization at the C6 position [3] [9].
This compound gained regulatory significance when identified in methylprednisolone sodium succinate formulations. Pharmacopeial standards now mandate strict control of this impurity due to its potential impact on drug efficacy and safety profiles [9]. Analytical reference materials are commercially available at premium prices (e.g., $825/0.5mg), reflecting its critical role in quality assurance [3] [9].
Table 2: Key Properties and Regulatory Status
Property | Value/Specification |
---|---|
Role in Pharmaceuticals | Synthesis impurity and degradation product |
Regulatory Status | Monitored impurity in methylprednisolone succinate |
Storage Conditions | Ambient temperature |
Primary Use | Analytical reference standard for QC testing |
While pharmacologically inactive due to its C6β configuration, this compound serves as an essential marker in monitoring stereochemical purity during the production of therapeutic corticosteroids [5] [9].
The hemisuccinate esterification of corticosteroids represents a fundamental prodrug strategy to overcome solubility limitations. In methylprednisolone sodium succinate (the therapeutic prodrug), esterification at C21 enables water solubility >50 mg/mL, facilitating intravenous delivery [4] [6]. The 6β-epimer lacks therapeutic utility but provides critical insights into prodrug metabolism.
Following intravenous administration of methylprednisolone sodium succinate, endogenous esterases rapidly hydrolyze the hemisuccinate linker, releasing active methylprednisolone (6α-isomer) within 1 hour [4] [7]. This hydrolysis follows first-order kinetics and occurs primarily in the liver and plasma. The 6β-methylprednisolone hemisuccinate analog undergoes analogous hydrolysis but yields inactive 6β-methylprednisolone, which cannot properly engage the glucocorticoid receptor due to steric hindrance [10].
Table 3: Hemisuccinate Prodrug Characteristics
Property | 6α-Methylprednisolone Hemisuccinate (Therapeutic Prodrug) | 6β-Methylprednisolone Hemisuccinate (Impurity) |
---|---|---|
C6 Configuration | α-methyl (therapeutically active orientation) | β-methyl (inactive orientation) |
Solubility in Water | >50 mg/mL (as sodium salt) | Similar solubility profile |
Esterase Hydrolysis | Rapid conversion to active 6α-methylprednisolone | Rapid conversion to inactive 6β-metabolite |
Biological Activity | High glucocorticoid potency | Negligible receptor binding |
Synthetic methods for hemisuccinate prodrugs involve esterification using succinic anhydride under basic catalysis. Patent CN104650172A details optimized conditions using N,N-dimethylformamide (DMF) solvent and triethylamine catalyst at 40-60°C to minimize epimerization during manufacturing [8]. Controlling this epimerization is essential because even trace amounts of the 6β-isomer necessitate rigorous removal during purification, impacting process efficiency [8] [9].
Concluding Remarks
6β-Methylprednisolone Hemisuccinate exemplifies the critical intersection between stereochemistry and pharmaceutical function. Its role as an impurity underscores the importance of stereochemical control in corticosteroid manufacturing, while its structural relationship to therapeutic prodrugs illuminates fundamental principles of drug design and metabolism.
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7